2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c18-15-11-20-7-3-16(15)23-12-13-4-8-22(9-5-13)17-14(10-19)2-1-6-21-17/h1-3,6-7,11,13H,4-5,8-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIJNBMHQCHUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
This approach leverages the reactivity of 3-chloro-4-hydroxypyridine derivatives with piperidine intermediates. A representative protocol involves:
-
Preparation of 4-(hydroxymethyl)piperidine :
-
Etherification with 3-chloro-4-hydroxypyridine :
-
The hydroxyl group of 4-(hydroxymethyl)piperidine undergoes nucleophilic displacement with 3-chloro-4-hydroxypyridine in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF) at 80–100°C.
-
Critical factor : Anhydrous conditions are essential to prevent hydrolysis of the chloropyridine moiety.
-
Representative Reaction Conditions :
Suzuki-Miyaura Cross-Coupling Strategy
For enhanced regiocontrol, palladium-catalyzed cross-coupling has been employed:
-
Synthesis of Boronic Acid Intermediate :
-
Coupling with Piperidine-Pyridine Halide :
Optimized Parameters :
One-Pot Tandem Methodology
Recent advances utilize tandem reactions to streamline synthesis:
-
Simultaneous Cyclization and Functionalization :
-
Key Advantage : Reduces purification steps, achieving 65% isolated yield.
Reaction Schema :
Reaction Optimization and Analytical Validation
Catalyst Screening for Cross-Coupling
Comparative studies of palladium catalysts reveal:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 68 |
| THF | 7.6 | 41 |
Polar aprotic solvents like DMF stabilize transition states, enhancing nucleophilic displacement.
Spectroscopic Characterization
Key analytical data for the target compound:
-
HRMS (ESI+) : m/z calcd. for C18H19ClN4O [M+H]+: 343.1224; found: 343.1226.
-
1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, CN), 4.62 (s, 2H, OCH2), 3.85–3.79 (m, 2H, piperidine-H), 2.95–2.89 (m, 2H, piperidine-H), 1.98–1.85 (m, 3H, piperidine-H).
Industrial-Scale Considerations
For bulk production, the following adjustments are recommended:
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.
Medicine: CM-4620 shows promise in the treatment of various diseases, including cancer and autoimmune disorders.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to the inhibition of inflammatory pathways, the induction of apoptosis in cancer cells, or the suppression of immune responses in autoimmune disorders.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile include:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit various biological activities.
Chloropyridine derivatives: These compounds contain the chloropyridine moiety and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer specific biological activities and therapeutic potential. The presence of both piperidine and pyridine rings, along with the chloropyridine moiety, allows for diverse chemical reactivity and biological interactions.
Biological Activity
The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 438.0 g/mol. The structure features a chloropyridine moiety linked to a piperidine ring, which is critical for its biological activity.
Research indicates that compounds similar to this compound act as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression and associated with various cancers. LSD1 is known to demethylate histone H3 at lysine 4 (H3K4), a modification that plays a significant role in transcriptional regulation.
Inhibition Studies
In vitro studies have demonstrated that compounds with structural similarities exhibit potent inhibition of LSD1, with IC50 values often in the nanomolar range. For instance, one study reported an IC50 value of 62 nM for a related compound, indicating significant potency against human recombinant LSD1 .
Structure-Activity Relationship (SAR)
The SAR analysis has shown that modifications to the piperidine and pyridine moieties can greatly influence the inhibitory activity against LSD1. The presence of electron-withdrawing groups, such as chlorine in the pyridine ring, enhances binding affinity and selectivity towards LSD1 compared to other enzymes.
| Compound | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|
| Compound A | 62 | >1500-fold | Potent LSD1 inhibitor |
| Compound B | 15,700 | N/A | Less active |
| Compound C | 380 | N/A | Moderate activity |
Case Study 1: Anticancer Activity
In a recent study, derivatives of piperidinyl-pyridine compounds were evaluated for their anticancer properties. The results indicated that these compounds could induce apoptosis in various cancer cell lines through the inhibition of LSD1-mediated transcriptional repression . The selectivity for cancer cells over normal cells was noted, suggesting potential therapeutic applications.
Case Study 2: Tuberculostatic Activity
Another investigation focused on the tuberculostatic activity of similar pyridine derivatives, where compounds exhibited significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were reported between 2–4 μg/mL , demonstrating efficacy against both standard and resistant strains . This suggests that modifications on the piperidine ring can lead to improved antibacterial properties.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile?
Answer:
The synthesis typically involves multi-step organic reactions:
Intermediate Preparation : Synthesize the piperidine and pyridine intermediates. For example, the piperidine ring may be functionalized via nucleophilic substitution or coupling reactions under basic conditions (e.g., potassium carbonate in dimethylformamide) .
Coupling Reactions : Link the 3-chloropyridinyloxy-methyl group to the piperidine moiety using etherification or Mitsunobu reactions. Optimize solvent choice (e.g., dichloromethane or THF) and temperature to enhance yield .
Final Carbonitrile Introduction : Introduce the pyridine-3-carbonitrile group via cyanation reactions (e.g., using trimethylsilyl cyanide or Pd-catalyzed cross-coupling) .
Purification : Employ column chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound and validating its structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For example, the piperidine ring protons typically appear as multiplet signals between δ 1.5–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing the [M+H] peak at m/z corresponding to the molecular formula .
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the chloropyridinyloxy and carbonitrile groups .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield and purity?
Answer:
- Solvent Optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (acetonitrile) to enhance reaction kinetics .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for cyanation steps to reduce side reactions .
- Temperature Control : Conduct coupling reactions at 50–60°C to balance reactivity and decomposition .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
- Reproducibility Checks : Validate assay conditions (e.g., cell line specificity, incubation time). For instance, discrepancies in IC values may arise from variations in cancer cell models (e.g., HeLa vs. MCF-7) .
- Structural Confirmation : Re-analyze batches via NMR to rule out impurities or stereoisomers affecting activity .
- Dose-Response Studies : Perform multi-concentration assays to identify non-linear effects, such as off-target binding at higher doses .
Advanced: What strategies are effective for validating the compound’s biological targets in kinase inhibition studies?
Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets. The chloropyridinyloxy group may form halogen bonds with hinge-region residues .
- Kinase Profiling : Screen against panels of 50–100 kinases to identify selectivity. Compare inhibition rates (e.g., IC < 100 nM for JAK2 vs. >1 µM for EGFR) .
- Mutagenesis Studies : Introduce point mutations (e.g., gatekeeper residue substitutions) to confirm binding specificity .
- Competitive Binding Assays : Use -NMR or fluorescence polarization to measure displacement of ATP analogs .
Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified pyridine rings (e.g., replacing chlorine with fluorine) or piperidine substituents (e.g., methyl vs. ethyl groups). Compare IC values to assess steric/electronic effects .
- Pharmacophore Mapping : Identify critical moieties (e.g., carbonitrile group’s role in hydrogen bonding) via comparative molecular field analysis (CoMFA) .
- In Silico QSAR Models : Train machine learning models using descriptors like logP, polar surface area, and topological torsion indices to predict activity .
Basic: What in vitro assays are recommended for preliminary biological screening?
Answer:
- Cytotoxicity Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116, A549) to measure growth inhibition .
- Enzyme Inhibition : Test against purified kinases (e.g., CDK4/6) using ADP-Glo™ or radiometric assays .
- Membrane Permeability : Assess via Caco-2 cell monolayers or PAMPA to estimate oral bioavailability .
Advanced: How to address stability issues of this compound under physiological conditions?
Answer:
- pH-Dependent Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The carbonitrile group may hydrolyze to amides in acidic conditions .
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation) in microsomal assays .
- Formulation Optimization : Encapsulate in liposomes or cyclodextrins to enhance solubility and reduce degradation in serum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
